molecular formula C28H56O2 B1617300 2-Hexyldecyl laurate CAS No. 34362-27-1

2-Hexyldecyl laurate

Cat. No.: B1617300
CAS No.: 34362-27-1
M. Wt: 424.7 g/mol
InChI Key: KMUBFTBPGVULKC-UHFFFAOYSA-N
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Description

2-Hexyldecyl laurate is a branched ester derived from lauric acid (C12 fatty acid) and 2-hexyldecyl alcohol. Its molecular formula is C28H54O2, with a molecular weight of 422.74 g/mol . The compound is characterized by its branched alkyl chain, which confers unique physicochemical properties such as low melting point, high stability, and enhanced spreadability. It is primarily utilized as an emollient in cosmetic formulations, where it improves skin texture and moisture retention .

Preparation Methods

Preparation Methods of 2-Hexyldecyl Laurate

Direct Esterification of Lauric Acid with 2-Hexyldecanol

The most straightforward method for preparing this compound is the direct esterification of lauric acid with 2-hexyldecanol. This process involves:

  • Reactants: Lauric acid (C12 fatty acid) and 2-hexyldecanol (branched long-chain alcohol).
  • Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts are commonly used to accelerate the esterification.
  • Reaction Conditions: Heating under reflux, typically at temperatures ranging from 120°C to 180°C, with removal of water to drive the equilibrium toward ester formation.
  • Water Removal: Continuous removal of water by azeotropic distillation or use of molecular sieves enhances conversion.
  • Purification: Post-reaction, the mixture is neutralized, washed, and purified by distillation or crystallization to isolate pure this compound.

This method is well-established for producing high-purity esters suitable for cosmetic applications.

Transesterification Using Methyl Laurate

An alternative approach involves transesterification of methyl laurate with 2-hexyldecanol:

  • Reactants: Methyl laurate and 2-hexyldecanol.
  • Catalysts: Basic catalysts such as sodium methoxide or potassium hydroxide.
  • Reaction Conditions: Heating at moderate temperatures (100–150°C) under reflux.
  • Advantages: This method can be more efficient as methyl esters are often more reactive than free fatty acids.
  • Purification: Similar purification steps as direct esterification.

Enzymatic Esterification

Enzymatic methods using lipases offer a milder and more environmentally friendly alternative:

  • Enzymes: Lipase from Candida antarctica or other suitable sources.
  • Reaction Conditions: Mild temperatures (30–60°C), often in solvent-free systems or organic solvents.
  • Advantages: High selectivity, fewer by-products, and milder reaction conditions.
  • Limitations: Longer reaction times and higher cost of enzymes.

Industrial Scale Production Considerations

  • Reaction Monitoring: Use of gas chromatography or HPLC to monitor conversion and purity.
  • Optimization: Control of molar ratios, catalyst concentration, temperature, and removal of by-products is critical.
  • By-products: Water (in esterification) or methanol (in transesterification) must be efficiently removed.
  • Environmental and Safety Aspects: Use of solid acid catalysts and enzymatic methods reduces hazardous waste.

Data Table: Comparison of Preparation Methods

Preparation Method Catalyst Type Temperature Range (°C) Reaction Time Advantages Disadvantages
Direct Esterification Acid (H2SO4, p-TSA) 120–180 Several hours Simple, well-known, high purity Requires water removal, corrosive catalysts
Transesterification Base (NaOMe, KOH) 100–150 Moderate More reactive esters, efficient Sensitive to moisture, requires methanol removal
Enzymatic Esterification Lipase 30–60 Longer Mild conditions, selective Expensive enzymes, longer time

Research Findings and Optimization Insights

  • Catalyst Selection: Acid catalysts provide high conversion but require neutralization steps; solid acid catalysts are gaining interest for ease of separation and reuse.
  • Reaction Conditions: Higher temperatures increase reaction rates but risk side reactions; optimal temperature balances rate and selectivity.
  • Water/Methanol Removal: Continuous removal is essential to shift equilibrium and improve yield.
  • Purity: Post-reaction purification by distillation or crystallization ensures removal of unreacted alcohol, acid, and catalysts.
  • Enzymatic Methods: Provide greener alternatives with high selectivity, suitable for sensitive cosmetic formulations.

Chemical Reactions Analysis

Types of Reactions: 2-Hexyldecyl laurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 2-hexyldecanol and lauric acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water as a reagent.

    Transesterification: Alcohols, acid or base catalysts.

Major Products Formed:

Scientific Research Applications

Chemical and Physical Properties

PropertyValue
AppearanceClear liquid
DensityNot specified
SolubilityNot specified
Flash PointNot specified

Chemistry

2-Hexyldecyl laurate serves as a solvent and intermediate in organic synthesis. Its unique structure allows it to dissolve various organic compounds, making it valuable in laboratory settings for chemical reactions and formulations.

Biology

In biological research, this compound is employed in the formulation of assays and experiments. Its ability to enhance the solubility of hydrophobic substances makes it useful in drug delivery systems.

Medicine

The compound is incorporated into pharmaceutical formulations for its emollient and moisturizing properties. It helps in improving the skin's hydration by forming a barrier that reduces transepidermal water loss (TEWL), making it suitable for topical applications.

Industry

In the cosmetic industry, this compound is utilized in personal care products such as shampoos, conditioners, lotions, and creams due to its emollient properties. It enhances the texture and spreadability of formulations while providing a non-greasy feel.

Safety Profile

The safety assessment conducted by the Cosmetic Ingredient Review (CIR) Expert Panel indicates that this compound is safe for use in cosmetics. Key findings include:

  • Acute Oral Toxicity : LD50 > 5 g/kg in rats indicates low toxicity.
  • Dermal Irritation : Minimal irritation potential was observed in human studies.
  • Sensitization Tests : Formulations containing up to 7.6% were not irritants or sensitizers.

Skin Penetration Studies

Research indicates that incorporating this compound in formulations can enhance the penetration of active ingredients through the skin barrier. A study demonstrated improved absorption of flavonoids when used topically .

Irritation and Sensitization Tests

In human testing involving formulations with this compound, no irritant or sensitizing effects were observed, supporting its safety for sensitive skin applications .

Comparative Efficacy

In comparative studies with other alkyl esters, this compound exhibited superior emollient properties compared to alternatives like ethylhexyl laurate and isodecyl laurate . This makes it a preferred choice for high-end cosmetic formulations.

Mechanism of Action

The primary mechanism of action of 2-hexyldecyl laurate in personal care products is its ability to form a protective barrier on the skin or hair, preventing moisture loss and providing a smooth, non-greasy feel. It interacts with the lipid layers of the skin, enhancing hydration and improving the overall texture and appearance of the skin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexyl Laurate (CAS 34316-64-8)

  • Structure: A straight-chain ester of lauric acid and hexanol (C6 alcohol).
  • Molecular Formula : C18H34O2; Molecular Weight : 282.46 g/mol.
  • Properties : Liquid at room temperature, with lower viscosity compared to branched esters.
  • Performance : Linear structure may enhance antibacterial activity against Gram-positive bacteria compared to branched analogs .

Cetyl Laurate (CAS 20834-06-4)

  • Structure : Ester of lauric acid and cetyl alcohol (C16 alcohol).
  • Molecular Formula : C28H56O2; Molecular Weight : 424.75 g/mol.
  • Properties : Solid at room temperature due to longer alkyl chain, limiting its use in liquid formulations.
  • Function : Primarily used in ointments and creams requiring thicker consistency.
  • Key Difference : Higher melting point than 2-hexyldecyl laurate, making it less suitable for lightweight cosmetic products .

2-Hexyldecyl Octanoate (CAS 93777-70-9)

  • Structure: Branched ester of octanoic acid (C8 fatty acid) and 2-hexyldecyl alcohol.
  • Molecular Formula : C24H48O2; Molecular Weight : 368.64 g/mol.
  • Properties : Liquid state, similar to this compound, but shorter fatty acid chain reduces hydrophobicity.
  • Function : Used as an emollient but offers less occlusivity compared to laurate esters .

Physicochemical and Functional Differences

Molecular Structure and Physical State

Compound Branching Fatty Acid Chain Length Physical State
This compound Yes C12 Liquid
Hexyl laurate No C12 Liquid
Cetyl laurate No C12 Solid
2-Hexyldecyl octanoate Yes C8 Liquid
  • Branching : Branched esters (e.g., this compound) exhibit lower crystallinity and better spreadability due to disrupted molecular packing .
  • Chain Length: Longer fatty acid chains (e.g., laurate vs. octanoate) enhance hydrophobicity and occlusive properties .

Functional Performance

  • Emolliency : this compound’s branching provides a silky texture, preferred in high-end skincare products. In contrast, linear esters like hexyl laurate may feel greasier .
  • Antibacterial Activity : Lauric acid derivatives show activity against Gram-positive bacteria. However, branching in this compound may reduce efficacy compared to linear analogs like hexyl laurate .
  • Formulation Stability : Branched esters improve emulsion stability by reducing surface tension and inhibiting foam formation, as seen in related surfactants like sodium 2-hexyldecyl sulphate .

Biological Activity

2-Hexyldecyl laurate is an ester compound formed from the reaction of hexyldecanol and lauric acid. It has gained attention for its potential biological activities, particularly in cosmetic formulations due to its emollient properties, skin hydration capabilities, and safety profile. This article reviews the biological activity of this compound, examining its safety, efficacy, and applications based on diverse research findings.

  • Chemical Formula : C28H56O2
  • Molecular Weight : 428.77 g/mol
  • CAS Number : 34362-27-1

Emollient and Hydration Properties

This compound acts as an effective emollient, enhancing skin hydration by forming a barrier that reduces transepidermal water loss (TEWL). This property makes it valuable in cosmetic formulations aimed at improving skin moisture levels and overall texture.

Safety Profile

The safety assessment conducted by the Cosmetic Ingredient Review (CIR) Expert Panel indicates that this compound is safe for use in cosmetics. The acute oral LD50 in rats is reported to be greater than 5 g/kg, suggesting a low toxicity level . Additionally, it has shown minimal irritation potential in dermal studies, reinforcing its suitability for sensitive skin applications.

Case Studies and Research Findings

  • Skin Penetration Studies : Research indicates that the incorporation of this compound in formulations can enhance the penetration of active ingredients through the skin barrier. A study demonstrated that it significantly improved the absorption of flavonoids when used in topical applications .
  • Irritation and Sensitization Tests : In human testing, formulations containing up to 7.6% of this compound were not found to be irritants or sensitizers, supporting its use in personal care products .
  • Comparative Efficacy : In a comparative study with other alkyl esters, this compound exhibited superior emollient properties compared to alternatives like ethylhexyl laurate and isodecyl laurate, making it a preferred choice in high-end cosmetic formulations .

Comparative Biological Activity Table

CompoundEmollient EffectAcute Oral LD50 (rats)Skin Irritation PotentialNotable Applications
This compoundHigh>5 g/kgMinimalSkin care products
Ethylhexyl LaurateModerate>2 g/kgMildMoisturizers
Isodecyl LaurateModerate>13 g/kgMinimalEmollients

Q & A

Basic Research Questions

Q. What are the key identifiers and structural properties of 2-hexyldecyl laurate?

Methodological Answer:

  • Identification : Use standardized nomenclature (IUPAC: hexyl laurate) and reference CAS No. 4664-49-7 (EC No. 225-109-2) for unambiguous identification .

  • Structural Analysis : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester linkage between lauric acid and the 2-hexyldecyl alcohol moiety. Gas chromatography-mass spectrometry (GC-MS) can verify purity (>95%) .

  • Table 1: Key Identifiers

    PropertyValue
    CAS No.4664-49-7
    EC No.225-109-2
    Molecular FormulaC₃₄H₆₆O₂

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Methodological Answer:

  • Esterification : React lauric acid with 2-hexyldecyl alcohol using acid catalysis (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for ester peak confirmation (~1740 cm⁻¹) .
  • Purification : Isolate the product via liquid-liquid extraction (e.g., ethyl acetate/water) and further purify using column chromatography (silica gel, hexane:ethyl acetate gradient) .

Q. How can researchers assess the purity and stability of this compound?

Methodological Answer:

  • Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (210 nm). Compare retention times against certified standards .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products (e.g., free fatty acids) via GC-MS .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Document incidents using standardized SDS templates .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

Methodological Answer:

  • Triangulation : Replicate experiments under controlled conditions (temperature, solvent grade) and cross-validate using multiple techniques (e.g., dynamic light scattering vs. turbidimetry) .
  • Statistical Analysis : Apply ANOVA to assess inter-lab variability and identify confounding factors (e.g., impurities in commercial batches) .

Q. What experimental designs optimize the enzymatic synthesis of this compound for green chemistry applications?

Methodological Answer:

  • Design of Experiments (DOE) : Use response surface methodology (RSM) to model variables (enzyme concentration, temperature, solvent ratio). Validate with lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) .
  • Kinetic Analysis : Determine Michaelis-Menten parameters (Km, Vmax) via Lineweaver-Burk plots to identify rate-limiting steps .

Q. How do molecular dynamics simulations predict the interaction of this compound with lipid bilayers?

Methodological Answer:

  • Modeling : Use GROMACS or CHARMM to simulate insertion dynamics into dipalmitoylphosphatidylcholine (DPPC) bilayers. Analyze parameters like lateral diffusion coefficients and membrane curvature .
  • Validation : Compare simulation results with experimental data from fluorescence anisotropy or neutron scattering .

Q. What methodologies assess the biocompatibility of this compound in biomedical applications?

Methodological Answer:

  • In Vitro Testing : Conduct cytotoxicity assays (MTT or Alamar Blue) on human dermal fibroblasts (HDFs) at concentrations ≤100 µM. Monitor ROS generation via DCFH-DA probes .
  • In Vivo Testing : Administer emulsified formulations (e.g., 10 mg/kg) to rodent models and evaluate histopathological changes in liver/kidney tissues .

Q. How can researchers address discrepancies in reported thermal degradation profiles of this compound?

Methodological Answer:

  • Controlled Thermogravimetric Analysis (TGA) : Perform TGA under inert (N₂) vs. oxidative (O₂) atmospheres to isolate degradation mechanisms (e.g., hydrolysis vs. oxidation) .
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energies and identify dominant degradation pathways .

Q. What strategies improve the reproducibility of this compound-based formulations in transdermal delivery studies?

Methodological Answer:

  • Standardized Protocols : Pre-equilibrate Franz diffusion cells at 32°C (mimicking skin temperature) and validate using reference permeants (e.g., caffeine) .
  • Data Harmonization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, ensuring raw DSC/XRD data are archived in public repositories .

Properties

IUPAC Name

2-hexyldecyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O2/c1-4-7-10-13-15-16-17-19-22-25-28(29)30-26-27(23-20-12-9-6-3)24-21-18-14-11-8-5-2/h27H,4-26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUBFTBPGVULKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955903
Record name 2-Hexyldecyl dodecanoate
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Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34362-27-1
Record name 2-Hexyldecyl laurate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyldecyl laurate
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Record name 2-Hexyldecyl dodecanoate
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Record name HEXYLDECYL LAURATE
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Retrosynthesis Analysis

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